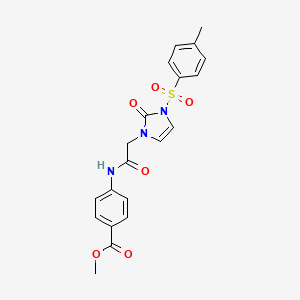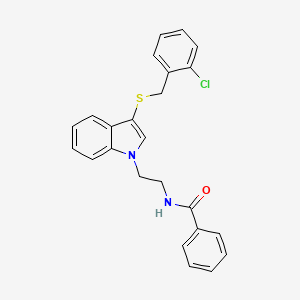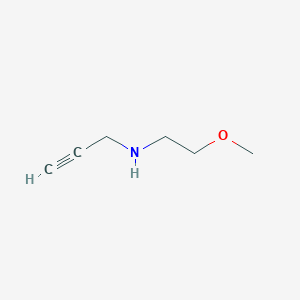![molecular formula C13H11ClF3N B2930593 2'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride CAS No. 811842-39-4](/img/structure/B2930593.png)
2'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride” is a chemical compound that contains a trifluoromethyl group . The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .
Synthesis Analysis
The synthesis of trifluoromethyl compounds is an active area of research in organic chemistry . An early synthetic method was developed by Frédéric Swarts in 1892, based on antimony fluoride . In this reaction, benzotrichloride was reacted with SbF3 to form PhCF2Cl and PhCF3 . More modern methods involve the use of trifluoromethyltrimethylsilane .Molecular Structure Analysis
The trifluoromethyl group is covalently bonded to an R group . Some common examples of compounds with this group are trifluoromethane H–CF3, 1,1,1-trifluoroethane H3C–CF3, and hexafluoroacetone F3C–CO–CF3 .Chemical Reactions Analysis
Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Wissenschaftliche Forschungsanwendungen
Enhancing Chemical Synthesis
The trifluoromethyl (CF3) group, such as that in 2'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride, plays a crucial role in the pharmaceutical and agrochemical industries due to its ability to significantly influence the electronic properties of molecules. This influence is attributed to CF3's capacity to attract electron density within a molecular framework, enhancing the interaction between small molecules and proteins beyond traditional hydrophilic/hydrophobic dynamics. Cho et al. (2010) developed an efficient method for appending CF3 groups to a wide range of aryl substrates, highlighting the group's importance in modifying pharmaceutical and agrochemical compounds to improve their efficacy and stability (Cho et al., 2010).
Catalysis and Synthesis Improvements
2,4-Bis(trifluoromethyl)phenylboronic acid, closely related to this compound, was identified as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines. This discovery underscores the role of CF3-containing compounds in facilitating chemical reactions that are fundamental to organic synthesis and pharmaceutical development (Wang et al., 2018).
Development of Advanced Materials
The introduction of the trifluoromethyl group into polyimides, as demonstrated through the synthesis of novel fluorinated polyimides, has shown to enhance the materials' properties. These polyimides, which incorporate CF3 groups, exhibit improved solubility, thermal stability, and mechanical properties, making them suitable for various high-performance applications (Yin et al., 2005). Similarly, organosoluble fluorinated polyimides based on CF3-substituted monomers have been developed, further emphasizing the impact of CF3 groups on the development of materials with low dielectric constants and high thermal stability (Chung et al., 2006).
Environmental and Sensing Applications
Novel sulfonated thin-film composite nanofiltration membranes, incorporating CF3-substituted diamines, have been developed for dye solution treatment. These membranes exhibit increased water flux due to enhanced surface hydrophilicity, indicating the potential of CF3-containing compounds in environmental purification processes (Liu et al., 2012).
Safety and Hazards
The safety data sheet for a similar compound, “2’-Trifluoromethyl [1,1’-biphenyl]-3-carboxylic acid”, indicates that it is considered hazardous . It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust, wear protective clothing, gloves, safety glasses, and use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . The trifluoromethyl group is often used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . This suggests that “2’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride” and similar compounds may have potential applications in the development of new pharmaceuticals and agrochemicals .
Wirkmechanismus
Target of Action
It’s known that the compound is a significant monomer for the synthesis of polyimide . Polyimides are high-performance polymers with excellent thermal stability, chemical resistance, and mechanical properties .
Mode of Action
The trifluoromethyl group in the compound is known to have significant electronegativity . This property can influence the compound’s interaction with its targets, potentially enhancing its binding affinity and altering the activity of the target molecules .
Biochemical Pathways
The compound’s role in the synthesis of polyimides suggests it may influence pathways related to polymer formation and stability .
Result of Action
Its role in the synthesis of polyimides suggests that it contributes to the formation of these high-performance polymers, which have excellent thermal stability, chemical resistance, and mechanical properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the efficiency of its incorporation into polyimides .
Eigenschaften
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N.ClH/c14-13(15,16)12-7-2-1-6-11(12)9-4-3-5-10(17)8-9;/h1-8H,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZFMYNRDFCVMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2930510.png)

![N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide](/img/structure/B2930515.png)


![(2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2930518.png)

![5-((4-(Trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2930521.png)

![1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 8-methoxy-2-oxochromene-3-carboxylate](/img/structure/B2930526.png)



